1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique chemical structure, which includes difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety. Its molecular formula is C11H9F5O2S, and it has a molecular weight of 300.24 g/mol .
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with difluoromethoxy and trifluoromethylthio groups through electrophilic aromatic substitution reactions.
Attachment of the propan-1-one moiety: The propan-1-one group is introduced via Friedel-Crafts acylation, using appropriate acylating agents and catalysts under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with different positional isomers, leading to variations in its chemical and biological properties.
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with distinct reactivity and applications.
Properties
Molecular Formula |
C11H9F5O2S |
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Molecular Weight |
300.25 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5O2S/c1-2-8(17)7-4-3-6(19-11(14,15)16)5-9(7)18-10(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
JIRWUZRMNZLKMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
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